TYK2 JH2 Domain Binding Affinity: ABBV-712 versus Deucravacitinib
ABBV-712 binds the TYK2 pseudokinase (JH2) domain with an EC₅₀ of 0.01 μM (10 nM) in a TR-FRET binding assay . This value represents a 50-fold lower apparent affinity compared with deucravacitinib, which exhibits an IC₅₀ of 0.2 nM against the same JH2 domain [1]. The quantitative difference in JH2 engagement may translate to distinct pharmacokinetic/pharmacodynamic relationships in vivo, influencing dosing regimens and target coverage.
| Evidence Dimension | TYK2 JH2 domain binding potency |
|---|---|
| Target Compound Data | EC₅₀ = 0.01 μM (10 nM) |
| Comparator Or Baseline | Deucravacitinib: IC₅₀ = 0.2 nM |
| Quantified Difference | ABBV-712 is 50-fold less potent at JH2 binding |
| Conditions | TR-FRET binding assay (ABBV-712); in vitro enzyme inhibition (deucravacitinib) |
Why This Matters
Researchers requiring high target occupancy at low plasma concentrations may prefer deucravacitinib, while those studying JH2 stabilization or seeking a different PK/PD profile may select ABBV-712.
- [1] Burke, J. R. et al. Preclinical characterization of BMS-986165, a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2. Arthritis Rheumatol. 2019, 71 (suppl 10). View Source
